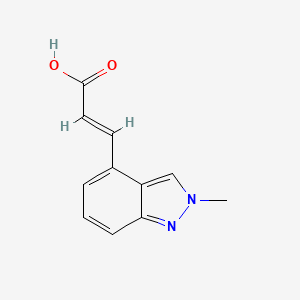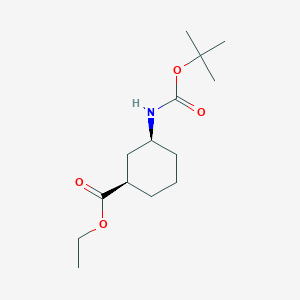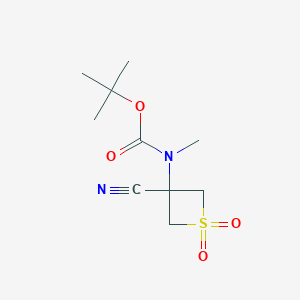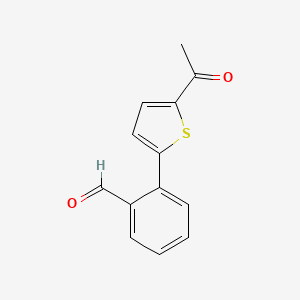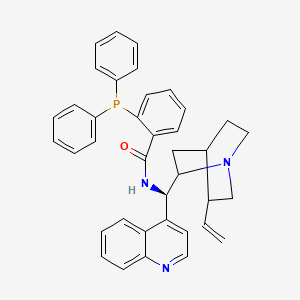
2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a diphenylphosphanyl group, a quinoline moiety, and a quinuclidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Quinuclidine Derivative: The quinuclidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable quinuclidine derivative reacts with the quinoline intermediate.
Attachment of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a diphenylphosphanylboronic acid and the quinoline-quinuclidine intermediate.
Final Coupling to Form the Benzamide: The final step involves the coupling of the diphenylphosphanyl-quinoline-quinuclidine intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique catalytic properties.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the development of novel pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl)methyl)benzamide
- 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)acetamide
- 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phenylacetamide
Uniqueness
The uniqueness of 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C38H36N3OP |
|---|---|
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-N-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide |
InChI |
InChI=1S/C38H36N3OP/c1-2-27-26-41-24-22-28(27)25-35(41)37(32-21-23-39-34-19-11-9-17-31(32)34)40-38(42)33-18-10-12-20-36(33)43(29-13-5-3-6-14-29)30-15-7-4-8-16-30/h2-21,23,27-28,35,37H,1,22,24-26H2,(H,40,42)/t27?,28?,35?,37-/m1/s1 |
Clé InChI |
CGKHYILLCFTGHO-VTJGCUFZSA-N |
SMILES isomérique |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)
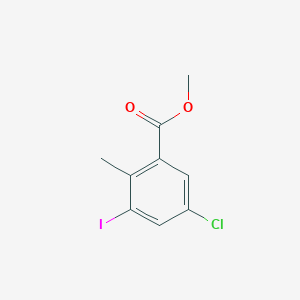
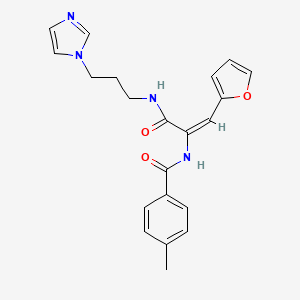

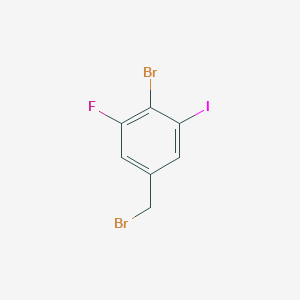
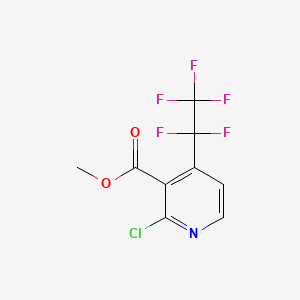
![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
